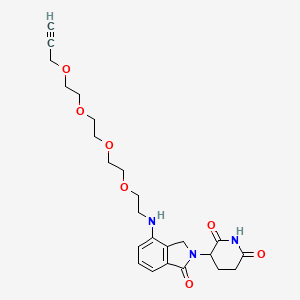

Lenalidomide-PEG4-propargyl

Description

Evolution of Modalities for Protein Function Modulation in Chemical Biology

Beyond Occupancy-Driven Pharmacological Principles

For many years, the primary strategy in drug development has been based on occupancy-driven pharmacology. This approach relies on small molecules, typically inhibitors, that bind to the active sites of pathogenic proteins to block their function. The effectiveness of these drugs is dependent on maintaining a sufficient concentration to ensure a high level of target occupancy. nih.govnih.gov However, this paradigm has limitations. Many potential disease-causing proteins, such as scaffolding proteins and transcription factors, lack the well-defined binding pockets necessary for traditional inhibitors to be effective, rendering them "undruggable" by conventional means. nih.govnih.govnih.gov Furthermore, traditional inhibitors can face challenges with drug resistance, where mutations in the target protein can weaken binding affinity, and their effects are often reversible, requiring continuous high-dose administration which can lead to off-target effects. nih.govquora.com

To overcome these challenges, the field of chemical biology has shifted towards event-driven pharmacological strategies, most notably Targeted Protein Degradation (TPD). nih.govnih.gov TPD moves beyond simple inhibition by actively eliminating target proteins from the cell. This approach does not merely block a single function but removes the entire protein, including its scaffolding and non-enzymatic roles. biochempeg.com This fundamental difference allows TPD to address targets previously considered intractable and offers a new avenue for therapeutic intervention. nih.govnih.gov

Fundamental Concepts of Targeted Protein Degradation

Targeted Protein Degradation is a therapeutic strategy that co-opts the cell's own natural protein disposal machinery to selectively eliminate disease-causing proteins. nih.govrootsanalysis.com The primary system hijacked by this technology is the Ubiquitin-Proteasome System (UPS), which is the principal mechanism for regulated protein degradation in eukaryotic cells. rootsanalysis.comfrontiersin.org The core concept involves using a small molecule to act as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. nih.govnih.gov This proximity induces the E3 ligase to tag the target protein with a chain of ubiquitin molecules, a process known as polyubiquitination. nih.govnih.gov This polyubiquitin (B1169507) tag serves as a molecular signal for the proteasome, the cell's protein degradation machinery, which then recognizes, unfolds, and destroys the tagged protein. frontiersin.orgslas.org Unlike traditional inhibitors, this process is catalytic, meaning a single degrader molecule can mediate the destruction of multiple target protein copies before it is eventually cleared. nih.govtocris.com

Overview of Proteolysis-Targeting Chimeras (PROTACs)

Heterobifunctional Molecular Design of PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are the archetypal molecules of the TPD field. nih.gov They are heterobifunctional, or two-headed, molecules engineered to have three distinct components: a ligand that recognizes and binds to the protein of interest (POI), a second ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two ligands. frontiersin.orgnih.govbiochempeg.com This modular design allows for a "mix-and-match" approach to drug development. biochempeg.com By changing the POI ligand, the PROTAC can be redirected to a different target protein. Similarly, by altering the E3 ligase ligand, different E3 ligases can be engaged. mdpi.com The linker itself is a critical component, as its length, composition, and attachment points determine the geometry and stability of the ternary complex formed between the POI and the E3 ligase, which is crucial for efficient ubiquitination. nih.govtocris.com

Engagement of the Ubiquitin-Proteasome System (UPS) in PROTAC Functionality

The functionality of PROTACs is entirely dependent on the cell's Ubiquitin-Proteasome System (UPS). frontiersin.org The process begins when a PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. nih.gov This induced proximity mimics the natural process of substrate recognition by the E3 ligase. nih.gov

The ubiquitination cascade involves three key enzymes:

E1 (Ubiquitin-Activating Enzyme) : Activates a ubiquitin molecule in an ATP-dependent manner. frontiersin.org

E2 (Ubiquitin-Conjugating Enzyme) : Receives the activated ubiquitin from the E1 enzyme. frontiersin.org

E3 (Ubiquitin Ligase) : Acts as the substrate recognition component. frontiersin.org The E3 ligase recruited by the PROTAC binds to the E2-ubiquitin complex and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the surface of the target protein. nih.govnih.gov

This process is repeated to form a polyubiquitin chain on the target protein. nih.gov This chain is a degradation signal that is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. frontiersin.orgslas.org The proteasome then unfolds and proteolytically degrades the tagged protein into small peptide fragments, while the ubiquitin molecules are recycled for future use. frontiersin.org

Lenalidomide-PEG4-propargyl in Targeted Protein Degradation

The compound This compound is a key chemical tool used in the construction of PROTACs. It is not a complete PROTAC itself but rather a "degrader building block" that provides two of the three essential components: the E3 ligase ligand and the linker, with a reactive handle for attaching the third component.

| Component | Function | Description |

|---|---|---|

| Lenalidomide (B1683929) | E3 Ligase Ligand | The lenalidomide portion of the molecule functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a widely used E3 ligase in PROTAC design. |

| PEG4 Linker | Linker | A polyethylene (B3416737) glycol (PEG) chain with four repeating units. This linker provides the necessary spacing to optimally position the target protein relative to the E3 ligase for efficient ubiquitination. Its hydrophilic nature also helps to improve the solubility of the final PROTAC molecule. |

| Propargyl Group | Reactive Handle | An alkyne functional group that serves as a reactive site for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the straightforward and efficient attachment of a ligand for a specific protein of interest, completing the synthesis of the heterobifunctional PROTAC. |

By providing a pre-functionalized E3 ligase ligand and linker, this compound streamlines the synthesis of novel PROTACs for research and therapeutic development. Researchers can synthesize or acquire a ligand for their protein of interest that contains an azide (B81097) group and then use click chemistry to covalently attach it to the propargyl group of this compound, rapidly generating a new PROTAC for testing.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H31N3O7 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

3-[3-oxo-7-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C24H31N3O7/c1-2-9-31-11-13-33-15-16-34-14-12-32-10-8-25-20-5-3-4-18-19(20)17-27(24(18)30)21-6-7-22(28)26-23(21)29/h1,3-5,21,25H,6-17H2,(H,26,28,29) |

InChI Key |

BAXAOTQVTJNWFP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Lenalidomide Peg4 Propargyl: a Key Component for Targeted Protein Degradation Agents

Lenalidomide (B1683929) Moiety: An E3 Ubiquitin Ligase Cereblon (CRBN) Ligand

The lenalidomide component of Lenalidomide-PEG4-propargyl is a critical element that recruits the cellular protein degradation machinery. It specifically binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.govfrontiersin.orgnih.gov

The journey to understanding the function of lenalidomide and other immunomodulatory imide drugs (IMiDs) is a notable one in pharmacology. Thalidomide (B1683933), the parent compound of this class, was initially marketed as a sedative in the 1950s but was withdrawn due to its severe teratogenic effects. wikipedia.orgbiorxiv.org Decades later, its potent anti-angiogenic and immunomodulatory properties led to its re-emergence as a treatment for multiple myeloma. wikipedia.orgnih.gov This renewed interest spurred the development of more potent and safer analogs, including lenalidomide and pomalidomide (B1683931). nih.govresearchgate.net

A major breakthrough occurred in 2010 when scientists identified Cereblon (CRBN) as the primary cellular target of thalidomide and its derivatives. nih.govresearchgate.net This discovery was pivotal, revealing that IMiDs exert their therapeutic effects by binding to CRBN, a component of the CRL4 E3 ubiquitin ligase complex. nih.govresearchgate.netoatext.com This interaction alters the substrate specificity of the E3 ligase, a mechanism that was previously unexpected. researchgate.net It was found that the binding of IMiDs to CRBN facilitates the recruitment of specific proteins, known as neosubstrates, to the E3 ligase complex for subsequent degradation. nih.govresearchgate.net

Lenalidomide functions as a "molecular glue," a small molecule that induces and stabilizes the interaction between two proteins that would not otherwise associate. nih.govacs.org In this case, lenalidomide binds to a hydrophobic pocket in CRBN, creating a new surface that is favorable for the binding of specific neosubstrate proteins. biorxiv.orgnih.gov This drug-induced ternary complex formation between CRBN, lenalidomide, and a neosubstrate is the central event in the degradation process. nih.govnih.govacs.org

Once the ternary complex is formed, the CRL4CRBN E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. nih.gov This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal. nih.govnih.gov This targeted degradation of key proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, is responsible for the therapeutic effects of lenalidomide. frontiersin.orgnih.govoatext.com

The CRL4CRBN E3 ubiquitin ligase is a multi-protein complex essential for cellular homeostasis, playing a role in various processes like cell cycle regulation and DNA damage response. nih.gov The complex is composed of several key proteins:

Cullin 4 (CUL4): This protein acts as a scaffold, providing the structural backbone of the ligase complex. nih.gov

Regulator of Cullins-1 (Roc1 or RBX1): This RING finger protein is responsible for recruiting the E2 ubiquitin-conjugating enzyme. nih.gov

DNA Damage-Binding Protein 1 (DDB1): This protein serves as an adaptor, linking the substrate receptor, CRBN, to the CUL4 scaffold. nih.govnih.gov

Cereblon (CRBN): CRBN functions as the substrate receptor, determining the specificity of the ligase by binding to the proteins targeted for degradation. frontiersin.orgnih.govnih.gov

Structural studies have revealed that CRBN has a distinct thalidomide-binding domain. bohrium.com The binding of an IMiD like lenalidomide to this domain induces a conformational change that alters the substrate-binding surface, enabling the recruitment of neosubstrates. nih.govnih.gov The structure of the DDB1-CRBN complex bound to IMiDs has been elucidated, providing a molecular basis for understanding how these drugs modulate the ligase's activity. nih.govbohrium.com

Polyethylene (B3416737) Glycol (PEG) Linker in Bifunctional Molecule Design

PEG linkers are commonly incorporated into PROTAC design due to their favorable properties. biochempeg.comjenkemusa.com One of the primary advantages of PEG linkers is their hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. biochempeg.comaxispharm.comprecisepeg.com This enhanced solubility is crucial for improving bioavailability and compatibility with physiological environments. axispharm.comprecisepeg.comsinopeg.com

Furthermore, the length of the PEG linker can be precisely controlled, which is essential for optimizing the distance between the E3 ligase and the target protein to facilitate efficient ternary complex formation and subsequent ubiquitination. biochempeg.comjenkemusa.combiochempeg.com The flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adopt a conformation that is conducive to the formation of a stable and productive ternary complex. sinopeg.comnih.gov However, unoptimized PEG linkers can sometimes negatively impact cell permeability. acs.org

The field of "linkerology" emphasizes that the linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. The composition, length, and attachment points of the linker can significantly influence a PROTAC's efficacy and selectivity. biochempeg.comnih.gov

Key considerations in linker design include:

Length: The linker must be long enough to avoid steric clashes between the E3 ligase and the target protein but not so long that it leads to an unstable ternary complex. biochempeg.comexplorationpub.com Studies have shown that even small changes in linker length can dramatically impact degradation efficiency and even alter target selectivity. nih.govresearchgate.net

Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. axispharm.comnih.gov While PEG and alkyl chains are the most common, other motifs like triazoles and heterocycles are also used to fine-tune these properties. precisepeg.comnih.gov

Attachment Points: The points at which the linker is connected to the E3 ligase ligand and the target protein ligand can also influence the geometry of the ternary complex and, consequently, the degradation efficiency. explorationpub.com

The rational design of linkers, often guided by structural and computational methods, is becoming increasingly important for developing highly potent and selective PROTACs. nih.govexplorationpub.com

Propargyl Functional Group for Bioorthogonal Conjugation

The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, is a cornerstone in the modular construction of complex bioactive molecules like PROTACs (Proteolysis Targeting Chimeras). wikipedia.orgucla.edu Its inclusion in a molecule such as this compound provides a specific and reliable reactive handle for chemical modification. The term "propargylic" refers to the saturated, sp³-hybridized carbon position adjacent to the alkynyl group. wikipedia.org This functional group is central to bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The propargyl group's terminal alkyne is an ideal participant in such reactions due to its inherent inertness to most biological functional groups, combined with its specific reactivity under catalyzed conditions. nih.gov

Chemical Reactivity of Alkyne Moieties in Modular Synthesis

The chemical reactivity of the alkyne moiety is fundamental to its utility in modular synthesis. An alkyne's triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. numberanalytics.com These π bonds are regions of high electron density, making them susceptible to a variety of chemical transformations, particularly addition reactions. numberanalytics.comnih.gov

Several factors influence the reactivity of alkynes:

Electronic Effects : The sp-hybridization of the carbon atoms in a triple bond makes alkynes more electrophilic than similarly substituted alkenes. msu.edu The presence of electron-withdrawing groups can enhance reactivity towards nucleophiles, while electron-donating groups can increase reactivity towards electrophiles. numberanalytics.com

Steric Factors : The linear geometry of the alkyne group minimizes steric hindrance, allowing reactants to approach the triple bond more easily compared to the trigonal planar geometry of alkenes. chemrxiv.org However, bulky substituents attached to the alkyne can still hinder the approach of reactants. numberanalytics.com

Terminal vs. Internal Alkynes : Terminal alkynes, like the one in the propargyl group, possess a weakly acidic proton. This proton can be removed by a strong base to form a powerful nucleophile known as an acetylide anion, which is a key reactive intermediate in many synthetic pathways. msu.edu

This predictable and specific reactivity makes alkynes exceptional coupling partners in transition metal-catalyzed reactions, which form the basis of modular synthesis. chemrxiv.orgnih.gov Modular synthesis aims to build complex molecules by linking smaller, pre-functionalized units together in a highly controlled and efficient manner. nih.gov The alkyne serves as a versatile and reliable connection point for this strategy. nih.gov

| Factor | Influence on Reactivity | Relevance in Modular Synthesis |

|---|---|---|

| Hybridization (sp) | Increases electrophilicity compared to alkenes (sp²). msu.edu | Enables specific nucleophilic addition reactions not common with alkenes. msu.edu |

| Pi (π) Bonds | Two relatively weak π-bonds provide a site for addition reactions. numberanalytics.com | Acts as a versatile handle for coupling with other molecular building blocks. nih.gov |

| Terminal Proton | The acidic C-H bond allows for deprotonation to form a potent nucleophile (acetylide). msu.edu | Facilitates C-C bond formation, extending molecular frameworks. |

| Linear Geometry | Low steric hindrance allows effective interaction with catalysts and other reactants. chemrxiv.org | Promotes high reaction efficiency and yield in coupling reactions. chemrxiv.org |

Advanced Chemical Synthesis and Derivatization Strategies

Synthetic Approaches for Lenalidomide (B1683929) Ligand Derivatization

The derivatization of lenalidomide is a critical first step, creating a point of attachment for the linker. This process must be highly selective to avoid unwanted side reactions on the lenalidomide scaffold.

Preparation of Functionalized Lenalidomide Analogs for Linker Attachment

The synthesis of functionalized lenalidomide analogs is essential for their conjugation to linkers in the formation of PROTACs. nih.gov A common strategy involves the introduction of a reactive handle onto the lenalidomide molecule. This is often achieved through N-alkylation or N-acylation of the 4-amino group of the phthaloyl ring. nih.govnih.gov For instance, reacting lenalidomide with a bifunctional reagent containing a linker precursor, such as an alkyl halide or a carboxylic acid, allows for the covalent attachment of the linker. nih.gov These reactions are typically carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N-methylpyrrolidone (NMP). nih.gov

Another approach involves the modification of the phthalimide (B116566) ring of thalidomide (B1683933), a close analog of lenalidomide. Modifications at the 6-position of the phthalimide ring have been shown to be crucial for controlling the selectivity of the resulting PROTAC. researchgate.net

The table below summarizes common functionalization strategies for lenalidomide:

| Functionalization Strategy | Reagents | Reaction Conditions | Reference |

| N-alkylation | Linker-Br or Linker-I, DIPEA | NMP, 110°C, 12 h | nih.gov |

| N-acylation | Linker-COOH, Pyridine, POCl₃ | MeCN, rt, 3 h | nih.gov |

Regioselective Functionalization of the Lenalidomide Scaffold

Achieving regioselectivity in the functionalization of the lenalidomide scaffold is paramount to ensure the desired biological activity of the final PROTAC. The 4-amino group of the lenalidomide phthaloyl ring is a common and effective site for linker attachment. nih.gov Fine-tuning reaction conditions, such as the choice of base and solvent, can selectively direct the alkylation to this position, even in the presence of other potentially reactive sites. nih.gov This selective functionalization ensures that the glutarimide (B196013) ring, which is crucial for binding to the Cereblon (CRBN) E3 ligase, remains unmodified. nih.gov The development of such chemoselective methods has been instrumental in creating libraries of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies. nih.gov

Synthesis of PEG4-Propargyl Linker Units

The PEG4-propargyl linker serves to connect the lenalidomide ligand to a ligand for a protein of interest (POI) and provides the necessary spatial orientation for the formation of a productive ternary complex.

Established Synthetic Pathways for Propargyl-Terminated Polyethylene (B3416737) Glycol Variants

The synthesis of propargyl-terminated polyethylene glycol (PEG) linkers is well-established. mdpi.comresearchgate.net A common method involves the reaction of a PEG diol with propargyl bromide in the presence of a base like sodium hydride. nih.gov This reaction introduces the terminal alkyne functionality, which is a versatile handle for "click chemistry" reactions. nih.govprecisepeg.com Alternatively, starting from a heterobifunctional PEG with a hydroxyl and a carboxyl group, the carboxyl end can be modified to a propargyl group, while the hydroxyl end can be further functionalized. mdpi.comresearchgate.net

The table below outlines a typical synthesis of a propargyl-terminated PEG linker:

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| Tetra(ethylene glycol) | Propargyl bromide | Sodium Hydride | THF | Propargyl-PEG4-OH | nih.gov |

Generation of PEG Linkers with Defined Lengths and End-Group Specificity

The ability to generate PEG linkers with defined lengths and specific end-groups is crucial for optimizing the properties of PROTACs. biochempeg.comjenkemusa.com The length of the PEG linker significantly influences the efficiency of target protein degradation. nih.govnih.gov Synthetic strategies allow for the precise control of the number of ethylene (B1197577) glycol units, enabling the creation of a library of linkers with varying lengths. nih.gov Furthermore, the terminal functional group of the PEG linker can be readily modified. For example, a hydroxyl-terminated PEG linker can be converted to an amine, thiol, or other reactive group to facilitate conjugation with different protein of interest ligands. nih.gov This modularity allows for the rapid assembly of diverse PROTAC libraries. biochempeg.com

Conjugation Methodologies for Constructing Lenalidomide-PEG4-propargyl Containing PROTACs

The final step in constructing a PROTAC utilizing this compound is the conjugation of this building block to a ligand for the target protein. The propargyl group is a key functional handle for this purpose.

The most widely used conjugation method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.govprecisepeg.com This reaction is highly efficient and specific, proceeding under mild conditions to form a stable triazole linkage. precisepeg.com To utilize this method, the protein of interest ligand must be functionalized with an azide (B81097) group. The subsequent CuAAC reaction between the azide-functionalized POI ligand and the propargyl-terminated lenalidomide-PEG4 linker yields the final PROTAC molecule. nih.gov This approach has proven to be a robust and versatile strategy for the synthesis of large PROTAC libraries for screening and optimization. nih.gov

Implementation of Click Chemistry for Efficient Heterobifunctional Molecule Generation

The creation of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), relies on the efficient and precise connection of distinct molecular components. Click chemistry has emerged as a powerful strategy for this purpose, offering a set of reactions that are modular, wide in scope, and give high yields with minimal byproducts. unibo.it These reactions are renowned for their reliability under mild conditions, often in aqueous environments, making them suitable for complex biological molecules. tandfonline.comtandfonline.com

The cornerstone of click chemistry in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that joins an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable triazole ring. unibo.itmdpi.comlumiprobe.com The compound This compound is an exemplary building block designed for this approach. It consists of three key parts:

Lenalidomide : A ligand for the E3 ubiquitin ligase cereblon (CRBN). medchemexpress.com

PEG4 linker : A polyethylene glycol spacer that enhances solubility and provides optimal distance between the two ends of the future PROTAC molecule. broadpharm.com

Propargyl group : A terminal alkyne that serves as a reactive handle for click chemistry. medchemexpress.com

In this synthetic scheme, this compound acts as the E3 ligase-recruiting half of the PROTAC. To complete the molecule, a ligand for a specific protein of interest (POI) is prepared with a complementary azide group. The subsequent CuAAC reaction covalently links the two fragments. medchemexpress.commedchemexpress.com This modular approach allows for the rapid assembly of various PROTACs simply by pairing different azide-modified POI ligands with the alkyne-containing lenalidomide building block. tandfonline.comtandfonline.com

Beyond the copper-catalyzed version, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly valuable for in-cell synthesis or for use with biomolecules that are sensitive to copper. tandfonline.commedchemexpress.com Regardless of the specific method, click chemistry provides a highly efficient and chemoselective route to generating heterobifunctional molecules, accelerating the development of novel chemical probes and therapeutic candidates. mdpi.comnih.gov

| Component | Function | Example Moiety | Role in Reaction |

|---|---|---|---|

| E3 Ligase Ligand-Linker Conjugate | Recruits the cellular degradation machinery and provides spacing. | This compound | Contains the alkyne group for the cycloaddition reaction. |

| POI Ligand | Binds to the target protein intended for degradation. | Azide-modified BRD4 inhibitor | Contains the complementary azide group. |

| Catalyst/Condition | Facilitates the cycloaddition reaction. | Copper(I) salt or strained cyclooctyne (B158145) (for SPAAC) | Enables the formation of a stable triazole linkage. |

Modular Synthetic Strategies for High-Throughput PROTAC Library Generation

The discovery of an effective PROTAC is often an empirical process that requires screening a multitude of candidates. youtube.com Modular synthetic strategies are crucial for rapidly generating large and diverse libraries of these molecules for high-throughput evaluation. tandfonline.comnih.gov This approach deconstructs the PROTAC into its three fundamental components: an E3 ligase ligand, a linker, and a POI ligand. tocris.com

The core principle is the use of pre-functionalized "degrader building blocks," such as This compound . youtube.com These building blocks consist of an E3 ligase ligand (e.g., Lenalidomide, Pomalidomide (B1683931) , or Thalidomide ) pre-conjugated to a linker of a specific type and length, which is terminated with a reactive functional group. medchemexpress.comtocris.com By preparing a collection of these building blocks with variations in the E3 ligase ligand, linker composition (e.g., PEG vs. alkyl), and linker length, researchers can systematically explore the "linkerology" which is critical for productive ternary complex formation and subsequent degradation. tocris.com

These building blocks are then coupled with a library of POI ligands using robust and high-yielding chemical reactions, such as amide coupling or click chemistry. tandfonline.comnih.gov This strategy significantly reduces the synthetic effort required for each individual PROTAC. tandfonline.comtandfonline.com

To further accelerate discovery, these modular syntheses are often performed in multi-well plates (e.g., 384- or 1536-well formats) at nanomolar scales. tandfonline.comtandfonline.com This miniaturization allows for the creation of hundreds or thousands of unique PROTACs in a short period. tandfonline.com Furthermore, this approach enables "Direct-to-Biology" (D2B) platforms, where the crude reaction mixtures from the synthesis plates are directly transferred to cell-based assays for screening without a purification step. tandfonline.comnih.gov This integration of synthesis and biological evaluation has dramatically compressed the timeline for identifying active PROTAC degraders, allowing a single scientist to potentially synthesize and evaluate a large library in under a month. tandfonline.com

| Module | Variable Elements | Significance |

|---|---|---|

| E3 Ligase Ligand | Cereblon (CRBN), Von Hippel-Lindau (VHL), cellular Inhibitor of Apoptosis (cIAP) | Determines which E3 ligase is hijacked for ubiquitination. Different ligases can have varying efficacy and cell-type expression. tocris.comnih.gov |

| Linker | Length, composition (PEG, alkyl), rigidity, attachment point ("exit vector") | Crucial for optimizing the orientation and distance between the POI and E3 ligase to form a stable and productive ternary complex. broadpharm.comtocris.com |

| POI Ligand | Binds to the target protein (e.g., BRD4, CDK9, BTK) | Provides specificity for the protein targeted for degradation. nih.govnih.gov |

Molecular Interactions and Mechanistic Elucidation of Lenalidomide Peg4 Propargyl Derived Protacs

Formation and Stabilization of the Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC, the target protein, and the E3 ligase. youtube.comnih.gov This event brings the target into close proximity with the cellular degradation machinery. researchgate.net The PROTAC molecule acts as a molecular bridge or "glue," and its ability to facilitate this tripartite assembly is paramount for successful protein degradation. youtube.com

The interaction between the lenalidomide (B1683929) component of the PROTAC and Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN), is well-characterized. nih.govnih.gov The glutarimide (B196013) ring of lenalidomide is essential for this binding, fitting snugly into a hydrophobic tri-tryptophan pocket on the surface of CRBN. scielo.org.zaresearchgate.net This binding is enantioselective and primarily mediated by hydrogen bonds and hydrophobic interactions. nih.gov

Key interactions stabilize the lenalidomide-CRBN complex, creating a new surface that can recruit substrate proteins. acs.org Molecular dynamics simulations and crystal structures have revealed that specific residues within CRBN are critical for this binding. nih.govscielo.org.za The stability of this binary complex is the first step, enabling the PROTAC to then engage the target protein. scielo.org.za

| Key Feature | Interacting Residues/Components | Significance in Binding |

| Hydrophobic Pocket | Tri-tryptophan cage (e.g., Trp388) in CRBN | Accommodates the glutarimide ring of lenalidomide, providing a stable anchor. nih.govscielo.org.za |

| Hydrogen Bonds | CRBN residues (e.g., Asn351, His357, Trp400) and the glutarimide moiety | Increase the binding affinity and stability of the complex. nih.govacs.org |

| Solvent-Exposed Moiety | The phthalimide (B116566) ring and C4 amine of lenalidomide | Positioned to interact with and recruit the target protein (or neosubstrate). nih.govscielo.org.za |

The presence of lenalidomide at the interface has been shown to significantly increase the free energy required to break key hydrogen bonds between CRBN and a substrate protein, effectively turning labile interactions into robust ones. nih.govacs.orgresearchgate.net

Induced proximity is the fundamental mechanism by which PROTACs function. nih.gov By tethering the CRBN-binding lenalidomide moiety to a ligand for a target protein, the PROTAC forces these two proteins together, something that would not naturally occur. nih.gov The formation of the ternary complex (E3 ligase-PROTAC-Target Protein) is often a cooperative process. youtube.com

Cooperativity (represented by the alpha factor, α) describes a scenario where the binding of the second protein to the PROTAC-protein binary complex is stronger than would be expected from the individual binding affinities. youtube.com Positive cooperativity leads to a more stable and longer-lived ternary complex, which is a strong predictor of efficient protein degradation. youtube.comnih.gov This stabilization arises from the formation of new, favorable protein-protein interactions at the interface created by the PROTAC. nih.gov The nature of the linker, in this case, PEG4, is crucial as it must be of an optimal length and flexibility to allow for a productive and stable conformation of the ternary complex. oup.com An overly rigid or improperly sized linker can introduce steric hindrance and prevent effective complex formation.

Ubiquitination Cascade and Proteasomal Degradation

Once the ternary complex is successfully formed and stabilized, the catalytic function of the E3 ligase is initiated, marking the target protein for destruction.

The CRL4^CRBN complex, once bound to the target protein via the PROTAC, recruits a ubiquitin-conjugating enzyme (E2) that is loaded with ubiquitin (Ub). nih.govacs.org The E2 enzyme binds to the E3 ligase complex, bringing the activated ubiquitin into close proximity with the substrate protein. youtube.comtechnologynetworks.com The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to one or more surface-accessible lysine (B10760008) residues on the target protein. researchgate.net

This process is repeated multiple times to form a polyubiquitin (B1169507) chain, most commonly linked via the K48 residue of ubiquitin. nih.gov This polyubiquitination acts as a recognition signal for the cell's primary protein degradation machinery. technologynetworks.com The ability to model which conformations of the ternary complex are "productive" for ubiquitination is an area of active research, as it depends on the distance and orientation between the E2-loaded ubiquitin and the target's lysine residues. nih.gov While PROTACs have primarily focused on recruiting E3 ligases, recent studies have shown that directly recruiting E2 enzymes is also a viable strategy for inducing protein degradation. nih.govresearchgate.net

The polyubiquitinated target protein is subsequently recognized by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins. nih.govbohrium.com The 19S regulatory particle of the proteasome identifies the polyubiquitin tag, unfolds the target protein, and feeds it into the 20S core particle, where it is cleaved into small peptides. technologynetworks.com

This degradation is a catalytic process. After the target protein is delivered to the proteasome, the PROTAC molecule and the E3 ligase are released and can engage another target protein molecule. researchgate.nettechnologynetworks.com This catalytic nature allows a single PROTAC molecule to induce the destruction of multiple target protein molecules, contributing to their high potency. technologynetworks.com Engineered degradation can also be achieved by directly recruiting the 26S proteasome, bypassing the need for ubiquitination, though this is a less common strategy. nih.gov

Neosubstrate Selectivity and Degradation Induced by CRBN Modulators

A unique feature of CRBN-binding molecules like lenalidomide is their ability to act as "molecular glues." researchgate.net They alter the substrate specificity of the CRBN E3 ligase, inducing the degradation of proteins not normally targeted by CRBN, which are termed "neosubstrates." nih.govacs.org Common neosubstrates for lenalidomide and related immunomodulatory drugs (IMiDs) include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), and GSPT1. oup.comacs.org

This phenomenon presents both an opportunity and a challenge. When designing a lenalidomide-based PROTAC, the molecule will have its own intended target protein (dictated by the other warhead of the PROTAC), but it may also retain the ability to degrade the inherent neosubstrates of its lenalidomide component. nih.gov The specific structure of the lenalidomide derivative and the linker can modulate this neosubstrate profile. researchgate.netnih.gov For instance, modifications to the lenalidomide core can be made to enhance or reduce the degradation of certain neosubstrates, allowing for the development of more selective degraders. nih.govnih.gov Understanding and controlling this neosubstrate selectivity is a key goal in the development of next-generation PROTACs and molecular glues to maximize therapeutic benefit and minimize off-target effects. acs.orgnih.gov

| Common Neosubstrate | Biological Function | Relevance to CRBN Modulators |

| Ikaros (IKZF1) | Lymphoid transcription factor | Degradation is key to the anti-myeloma activity of lenalidomide. nih.govoup.com |

| Aiolos (IKZF3) | Lymphoid transcription factor | Degradation contributes to the immunomodulatory and anti-myeloma effects. nih.govnih.gov |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase | Degradation by lenalidomide is effective in treating 5q-myelodysplastic syndromes. nih.govoup.com |

| GSPT1 | Translation termination factor | A neosubstrate for certain molecular glues; its degradation has anti-cancer potential. acs.orgnih.gov |

| SALL4 | Transcription factor | Degradation is linked to the teratogenic effects of thalidomide (B1683933). researchgate.netacs.org |

Compound and Protein List

| Name | Type |

| Lenalidomide | CRBN Ligand / Molecular Glue |

| Lenalidomide-PEG4-propargyl | PROTAC Building Block |

| Pomalidomide (B1683931) | CRBN Ligand / Molecular Glue |

| Thalidomide | CRBN Ligand / Molecular Glue |

| Cereblon (CRBN) | E3 Ligase Substrate Receptor |

| Ikaros (IKZF1) | Neosubstrate Protein |

| Aiolos (IKZF3) | Neosubstrate Protein |

| Casein Kinase 1α (CK1α) | Neosubstrate Protein |

| GSPT1 | Neosubstrate Protein |

| SALL4 | Neosubstrate Protein |

| Ubiquitin | Protein Tag for Degradation |

| 26S Proteasome | Proteolytic Complex |

| CUL4, RBX1, DDB1 | Proteins in the CRL4 E3 Ligase Complex |

| OTX-015 | BET Inhibitor |

| ARV-825 | PROTAC |

Identification and Characterization of IKZF1 and IKZF3 as Primary Neosubstrates

The foundational mechanism of lenalidomide, and by extension its derivatives used in PROTACs, involves the targeted degradation of specific lymphoid transcription factors. ecancer.org Research has definitively identified Ikaros family zinc finger proteins 1 (IKZF1) and 3 (IKZF3) as primary neosubstrates of the CRBN-CRL4 E3 ubiquitin ligase complex when engaged by lenalidomide. nih.gov Lenalidomide effectively enhances the binding affinity between CRBN and these transcription factors, leading to their ubiquitination and subsequent destruction by the proteasome. ecancer.orgnih.gov

This degradation is not a random event but a highly specific process that underpins the therapeutic effects of lenalidomide in hematological malignancies such as multiple myeloma. nih.govresearchgate.net IKZF1 and IKZF3 are crucial for the survival and proliferation of myeloma cells. nih.gov Their elimination disrupts the transcriptional network that supports tumor growth, ultimately leading to cell death. nih.govresearchgate.net The degradation of IKZF1 and IKZF3 also has immunomodulatory effects, such as the de-repression of Interleukin-2 (IL-2) in T-cells. ecancer.orgnih.gov Therefore, for PROTACs designed to treat these types of cancers, the degradation of IKZF1 and IKZF3 is a desired on-target effect. However, this also means that when designing lenalidomide-based PROTACs for non-hematological cancers, avoiding the degradation of these transcription factors can be a significant challenge. researchgate.net

| Protein | Function in Hematological Cancers | Effect of Lenalidomide-Mediated Degradation |

| IKZF1 (Ikaros) | Essential transcription factor for myeloma cell survival and growth; represses IL-2. nih.govresearchgate.net | Decreased tumor cell survival; increased IL-2 production. ecancer.orgnih.gov |

| IKZF3 (Aiolos) | Essential transcription factor for myeloma cell survival and growth; represses IL-2. nih.gov | Decreased tumor cell survival; increased IL-2 production. ecancer.orgnih.gov |

| CRBN (Cereblon) | Substrate receptor for the CRL4 E3 ubiquitin ligase. researchgate.netresearchgate.net | Binds to lenalidomide, recruiting IKZF1/3 for ubiquitination. ecancer.orgnih.gov |

| CRL4 | Cullin-RING E3 ubiquitin ligase complex. nih.gov | Mediates the ubiquitination of neosubstrates recruited by CRBN. nih.gov |

Conditional Degradation of Other Neosubstrates, e.g., CK1α

Beyond the primary targets of IKZF1 and IKZF3, the lenalidomide-CRBN complex can conditionally degrade other proteins. A key example of such a neosubstrate is Casein Kinase 1α (CK1α). The degradation of CK1α is particularly relevant in the context of 5q myelodysplastic syndromes (MDS), where lenalidomide shows significant therapeutic efficacy. researchgate.netnih.gov

The degradation of CK1α is considered "conditional" because it can be influenced by the specific chemical structure of the immunomodulatory drug (IMiD) used. researchgate.netnih.gov For instance, research has demonstrated that specific modifications to the lenalidomide scaffold can enhance the selective degradation of CK1α along with IKZF1 and IKZF3. researchgate.netnih.gov This tailored degradation profile is crucial for maximizing therapeutic benefit in specific disease contexts. A 6-fluoro modification of lenalidomide, for example, has been shown to be a selective and highly effective inducer of IKZF1, IKZF3, and CK1α degradation, demonstrating stronger anti-proliferative effects in multiple myeloma and 5q MDS cell lines than the parent compound. researchgate.netnih.gov This highlights the potential to fine-tune the activity of lenalidomide-based PROTACs to target a specific constellation of neosubstrates.

| Neosubstrate | Disease Context | Role of Degradation |

| IKZF1/IKZF3 | Multiple Myeloma | Primary anti-cancer mechanism. nih.govresearchgate.net |

| CK1α | 5q Myelodysplastic Syndromes (MDS) | Key therapeutic mechanism. researchgate.netnih.gov |

Exploration of Novel Neosubstrate Recognition Patterns

The development of next-generation PROTACs relies on the ability to control neosubstrate selectivity. A key area of exploration is the modification of the lenalidomide core to alter its interaction with the CRBN E3 ligase, thereby programming novel neosubstrate recognition patterns. researchgate.net It has been discovered that modifications at the 6-position of the lenalidomide molecule are pivotal for controlling this selectivity. researchgate.netnih.gov

By introducing different chemical groups at this position, researchers can either enhance or diminish the degradation of specific neosubstrates. For example, adding small substituents like a fluoro group can enhance the degradation of therapeutically relevant proteins like IKZF1, IKZF3, and CK1α. researchgate.netresearchgate.netnih.gov Conversely, attaching bulkier molecules at the same position can be engineered to prevent the degradation of any neosubstrate. researchgate.net This strategy is particularly valuable for designing PROTACs for non-hematological cancers, where the degradation of IKZF1 and IKZF3 would be an undesirable off-target effect. researchgate.net This ability to rationally design the CRBN binder allows for the creation of PROTACs with tailored degradation profiles, expanding their therapeutic potential beyond traditional applications. researchgate.netnih.gov

| Modification at 6-Position of Lenalidomide | Impact on Neosubstrate Degradation | Therapeutic Implication |

| Fluoro Group | Enhanced selective degradation of IKZF1, IKZF3, and CK1α. researchgate.netnih.gov | Improved efficacy for hematological cancers like MM and 5q MDS. researchgate.netresearchgate.net |

| Bulky Molecules | Abrogation of neosubstrate degradation. researchgate.net | Allows for the development of PROTACs for non-hematological cancers without immunomodulatory effects. researchgate.net |

| Unmodified Lenalidomide | Degradation of IKZF1 and IKZF3. nih.gov | Standard activity in multiple myeloma. nih.gov |

Structure Activity Relationship Sar Investigations of Protacs Incorporating Lenalidomide Peg4 Propargyl

Impact of Lenalidomide (B1683929) Moiety Modifications on CRBN Engagement

The interaction between the lenalidomide portion of the PROTAC and the CRBN E3 ligase is the foundational event for its degradation activity. Modifications to this moiety can profoundly affect CRBN binding and the subsequent recruitment and degradation of neosubstrates.

Chemical Alterations and Their Influence on Binding Affinity to CRBN

The binding of lenalidomide to CRBN is a nuanced process. The glutarimide (B196013) ring of lenalidomide is known to be essential for inserting into a hydrophobic pocket of the CRBN thalidomide-binding domain (TBD). researchgate.netnih.gov However, the binding affinity is not solely dictated by the TBD. Studies using isothermal titration calorimetry (ITC) have revealed that the binding affinity of lenalidomide to the full-length CRBN–DDB1 protein complex is approximately 30-fold higher than to the isolated TBD. This suggests that other regions of the full-length protein contribute to stabilizing the interaction. nih.gov

Modulation of Neosubstrate Specificity and Degradation Efficiency through Lenalidomide Derivatives

Beyond simply anchoring the PROTAC to CRBN, the lenalidomide moiety can actively influence which proteins are degraded. Lenalidomide itself induces the degradation of neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1 alpha (CK1α). nih.govoup.com This activity can be an undesired off-target effect for a PROTAC designed to degrade a different POI. researchgate.net

Research has demonstrated that chemical modifications to the phthalimide (B116566) ring of lenalidomide can precisely control this neosubstrate selectivity. researchgate.netrepec.org Specifically, substitutions at the 6-position of the lenalidomide structure have proven to be critical for modulating neosubstrate degradation. researchgate.netnih.govrepec.org For instance, a 6-fluoro lenalidomide derivative was found to maintain the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in its anti-cancer activity. nih.gov PROTACs built using these modified lenalidomide derivatives were shown to induce the degradation of their intended target proteins while retaining the specific neosubstrate profile of the parent lenalidomide derivative. nih.govrepec.org This strategy offers a pathway to designing PROTACs with more predictable and controlled degradation profiles, potentially separating desired on-target degradation from unwanted neosubstrate effects.

Role of PEG Linker Characteristics in PROTAC Activity

The linker is far more than an inert spacer; its length, flexibility, and attachment points are critical determinants of a PROTAC's ability to form a productive ternary complex and effectively degrade the target protein. precisepeg.comnih.gov

Effects of Linker Length and Flexibility (e.g., PEG4) on Ternary Complex Formation and Degradation Potency

The length and flexibility of the linker are paramount for allowing the two ends of the PROTAC to simultaneously bind their respective proteins (POI and E3 ligase) in a conformation that facilitates ubiquitin transfer. nih.gov Linkers that are too short may be unable to span the distance between the two proteins, while overly long or flexible linkers can sometimes have an entropic penalty that hinders stable ternary complex formation. nih.gov

PEG linkers, like the PEG4 unit in Lenalidomide-PEG4-propargyl, are frequently used in PROTAC design for several reasons. biochempeg.com They impart hydrophilicity, which can improve the solubility of the often large and greasy PROTAC molecules. precisepeg.combiochempeg.com Furthermore, the defined, repeating ethylene (B1197577) glycol units allow for the systematic and straightforward synthesis of PROTACs with varying linker lengths, which is a key step in optimizing degradation efficiency. biochempeg.com Studies have shown that a minimum linker length is often required to observe any degradation, and there is typically an optimal length for maximal potency. nih.gov For example, in a series of TBK1-targeting PROTACs, degradation was only observed with linkers of 12 atoms or longer. nih.gov The flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adopt multiple conformations to achieve a productive ternary complex. nih.gov However, the composition of the linker also matters; in one study, replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in weaker degradation, suggesting that the specific atomic makeup (e.g., oxygen vs. CH2 groups) can influence activity. nih.gov

Investigation of Positional Isomerism of Linker Attachment to the Lenalidomide Core

The point at which the linker is attached to the lenalidomide moiety significantly impacts PROTAC performance. The exit vector—the angle at which the linker extends from the ligand—can dictate the possible orientations of the E3 ligase relative to the target protein, thereby influencing the stability and productivity of the ternary complex. nih.gov

For lenalidomide-based PROTACs, the linker is most commonly attached to the phthalimide ring. researchgate.netnih.gov Synthetic routes have been developed for the selective derivatization of the 4-amino position of lenalidomide, allowing for the attachment of various linkers. nih.gov Research has also indicated that attaching the linker at the C-4 position of the phthalimide moiety can result in PROTACs with improved stability. researchgate.net The choice of attachment point is a critical design element that must be empirically optimized for each new POI-ligand pair to ensure an optimal geometric arrangement for ternary complex formation. nih.gov

Influence of Propargyl Attachment Point and Overall PROTAC Architecture

The terminal propargyl group (a three-carbon chain with a carbon-carbon triple bond) on the this compound construct serves a primarily synthetic, yet crucial, function. It is a key functional group for the assembly of the final PROTAC molecule. The propargyl group is one half of the reactants in the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This reaction allows for the rapid and reliable conjugation of the lenalidomide-linker piece to a POI ligand that has been functionalized with an azide (B81097) group. nih.gov This modular approach enables the creation of large libraries of PROTACs with variations in the linker, POI ligand, or E3 ligand to accelerate the discovery of potent and selective degraders. nih.gov

Optimization of Linker and Target Ligand Interconnection for Enhanced Degradation

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent proteasomal degradation. axispharm.com The structure of the linker in this compound, featuring a polyethylene (B3416737) glycol (PEG) chain and a terminal propargyl group, allows for strategic optimization to enhance degradation efficiency.

The PEG4 component of the linker serves several key functions. Firstly, PEG linkers are hydrophilic, which can improve the solubility and reduce the aggregation tendencies of the often large and hydrophobic PROTAC molecules, thereby enhancing cell permeability and bioavailability. axispharm.com Secondly, the length of the linker is a crucial parameter. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. nih.gov The PEG4 linker in this compound provides a 16-atom spacer, a length that has been found to be optimal in certain PROTAC systems, such as those targeting the Estrogen Receptor (ERα), by positioning the target protein within an ideal distance for effective ubiquitination by the recruited cereblon (CRBN) E3 ligase complex. sigmaaldrich.com

The terminal propargyl group is another key feature for optimization, as it enables a highly efficient and chemoselective conjugation method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov This reaction allows for the straightforward connection of the this compound moiety to a wide variety of target protein ligands that have been functionalized with an azide group. nih.gov This modular approach facilitates the rapid synthesis of PROTAC libraries with variations in the target warhead or its attachment point, expediting the exploration of structure-activity relationships. nih.govresearchgate.net

The profound impact of minor linker modifications on PROTAC potency is well-documented. For instance, in the development of BET degraders, the replacement of an amine linkage to lenalidomide with a more rigid ethynyl (B1212043) group led to the creation of PROTAC QCA570. This change resulted in a significant increase in cell activity in MOLM13 and MV4;11 leukemia cell lines compared to its predecessor, PROTAC 48, demonstrating that linker rigidity can be a critical optimization parameter. nih.gov

| Compound | Linker Feature | MOLM13 IC50 | MV4;11 IC50 | RS4;11 IC50 | Reference |

|---|---|---|---|---|---|

| PROTAC 48 | Alkyl chain with amine linkage | Picomolar range | Picomolar range | Picomolar range | nih.gov |

| QCA570 | Rigid ethynyl group linkage | 3-fold more potent than 48 | 6-fold more potent than 48 | 27-fold less potent than 48 | nih.gov |

Rational Design Principles Guiding the Development of Potent PROTACs

The rational design of potent PROTACs using this compound as a foundation involves a multi-parameter optimization process. researchgate.net The goal is to create a molecule that not only binds to its intended targets but also promotes the formation of a stable and geometrically favorable ternary complex. Key principles guiding this process include careful consideration of the linker's properties and the strategic selection of attachment points. nih.gov

Linker Composition and Properties:

Hydrophilicity: The use of PEG linkers, as in this compound, is a deliberate strategy to improve the aqueous solubility and cell permeability of PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space. axispharm.comacs.org

Length: As discussed, linker length must be fine-tuned to achieve optimal proximity between the target protein and the E3 ligase for efficient ubiquitination. nih.govnih.gov The PEG4 unit offers a well-tested starting point for this optimization.

Rigidity: The flexibility or rigidity of the linker can significantly impact the stability of the ternary complex. nih.gov While flexible linkers like PEG and alkyl chains are common, more rigid linkers, such as those incorporating aryl units or alkynes, can provide conformational restriction that may pre-organize the PROTAC into a bioactive conformation, leading to enhanced potency. nih.gov However, increased rigidity can also sometimes impair degradation, highlighting the empirical nature of this optimization. nih.gov

Attachment Site: The point at which the linker is connected to the target protein ligand is a critical variable. nih.gov The ideal attachment site is typically a solvent-exposed region of the ligand that, when modified, does not disrupt the high-affinity binding to the target protein. The "click chemistry" compatibility of the propargyl group on this compound allows for systematic exploration of different attachment points on the warhead to identify the vector that best facilitates productive ternary complex formation. nih.gov

E3 Ligase Ligand Modification: Beyond the linker and warhead, rational design can also involve modifications to the E3 ligase ligand itself. Research has shown that modifications to the lenalidomide scaffold can influence the degradation profile of the resulting PROTAC. For example, substitutions at the 6-position of the lenalidomide core have been shown to be essential for controlling the selective degradation of specific neosubstrates, allowing for the development of PROTACs with more refined target profiles. researchgate.net

The development of potent PROTACs is thus a process of holistic molecular engineering, where this compound serves as a versatile platform. By systematically optimizing the linker's length and rigidity and the precise point of its connection to a target ligand, researchers can apply rational design principles to develop highly effective and selective protein degraders. researchgate.net

| Design Principle | Objective | Example Strategy Using this compound | Reference |

|---|---|---|---|

| Optimize Linker Length | Ensure optimal proximity for ubiquitin transfer without steric clash. | Start with the 16-atom PEG4 linker and systematically vary length. | nih.govsigmaaldrich.com |

| Modulate Linker Composition | Improve physicochemical properties (e.g., solubility, permeability). | Utilize the hydrophilic PEG4 chain to enhance solubility. | axispharm.com |

| Control Linker Rigidity | Stabilize the ternary complex in a productive conformation. | Incorporate rigid elements like alkynes via the propargyl group. | nih.gov |

| Select Optimal Attachment Point | Preserve warhead affinity while maximizing ternary complex formation. | Use CuAAC "click chemistry" to test various azide-functionalized warhead positions. | nih.gov |

| Refine E3 Ligase Ligand | Enhance selectivity and control neosubstrate degradation. | Explore modifications to the lenalidomide scaffold itself (e.g., at the 6-position). | researchgate.net |

Application in Novel Protac Design and Development

Illustrative Examples of PROTACs Synthesized Utilizing Lenalidomide-Linker-Functional Group Conjugates

The versatility of using lenalidomide (B1683929) and its analogues as the CRBN-recruiting element in PROTACs has been demonstrated in the successful degradation of numerous high-value therapeutic targets.

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that play critical roles in regulating gene transcription and are implicated in various cancers. Several PROTACs have been developed to target BET proteins for degradation. In one study, researchers synthesized BET-targeting PROTACs by linking a BET inhibitor with derivatives of lenalidomide. These PROTACs induced the selective degradation of BET proteins, leading to potent antiproliferative effects in multiple myeloma and neuroblastoma cell lines. The modular synthesis, often employing click chemistry, allows for the efficient coupling of the lenalidomide-linker component with various BET-binding moieties to optimize degradation potency.

| PROTAC Component | Target Protein | Cell Line | Effect |

| Lenalidomide Derivative | BET Proteins | MM1.S (Multiple Myeloma) | Antiproliferative Effect |

| Lenalidomide Derivative | BET Proteins | IMR32 (Neuroblastoma) | Protein Degradation |

This table is based on findings related to the antiproliferative and degradation effects of lenalidomide-derivative-based BET PROTACs in cancer cell lines.

The Murine Double Minute 2 (MDM2) protein is an E3 ubiquitin ligase that acts as a primary negative regulator of the p53 tumor suppressor. Overexpression of MDM2 is a common mechanism for inactivating p53 in cancers. PROTACs have been designed to degrade MDM2, thereby stabilizing p53 and restoring its tumor-suppressive function. These degraders are constructed by linking an MDM2 inhibitor to an E3 ligase ligand, such as lenalidomide. For instance, a PROTAC named MD-265 incorporates a potent MDM2 inhibitor linked to lenalidomide, which effectively degrades MDM2 and leads to p53 activation in cancer cells. This strategy has demonstrated complete tumor regression and improved long-term survival in mouse models of leukemia.

| PROTAC | Target Protein | E3 Ligase Ligand | Outcome |

| MD-265 | MDM2 | Lenalidomide | p53 activation, tumor regression in vivo |

This table illustrates an example of an MDM2-degrading PROTAC utilizing a lenalidomide-based E3 ligase ligand.

The Stimulator of Interferon Genes (STING) protein is a central component of the innate immune system. While its activation can be beneficial in cancer immunotherapy, chronic activation is associated with autoimmune and inflammatory disorders. Targeting STING for degradation offers a therapeutic strategy to dampen this pathway. Researchers have developed STING-degrading PROTACs by linking a small-molecule STING inhibitor (C-170) to pomalidomide (B1683931), a close analogue of lenalidomide that also recruits the CRBN E3 ligase. One of the synthesized PROTACs, SP23, demonstrated effective degradation of STING protein and exhibited significant anti-inflammatory effects in a mouse model of acute kidney injury. This example highlights how the lenalidomide/pomalidomide scaffold can be used to create degraders for targets involved in immune signaling.

| PROTAC | Target Protein | E3 Ligase Ligand | Degradation Potency (DC50) |

| SP23 | STING | Pomalidomide | 3.2 µM |

This table shows data for a STING-degrading PROTAC that uses a CRBN-recruiting ligand similar to lenalidomide.

Broadening the Scope to Other Novel Protein Targets

The modular nature of PROTACs, exemplified by the structure of Lenalidomide-PEG4-propargyl, allows for the targeting of a wide array of proteins beyond traditional "druggable" targets. By synthetically attaching a ligand for a protein of interest to the propargyl group of this compound, researchers can redirect the CRBN E3 ligase to induce the degradation of virtually any protein for which a binder can be developed. This has significant implications for expanding the therapeutic landscape to include proteins previously considered intractable, such as scaffold proteins and transcription factors. researchgate.net

The versatility of this approach has been demonstrated in the targeting of various protein classes implicated in a range of diseases, from oncology to neurodegenerative disorders and inflammatory conditions. researchgate.netnih.govfrontiersin.org For instance, the core Lenalidomide-based CRBN recruiting element has been successfully incorporated into PROTACs designed to degrade proteins involved in cancer progression, autoimmune diseases, and viral infections. researchgate.netnih.gov

Table 1: Examples of Novel Protein Target Classes for Lenalidomide-based PROTACs

| Target Class | Examples | Therapeutic Area |

| Kinases | IRAK4 | Inflammation, Autoimmune Disorders |

| Transcription Factors | STAT3 | Oncology |

| Scaffolding Proteins | BRD4 | Oncology, Inflammation |

| Misfolded Proteins | Tau, α-synuclein | Neurodegenerative Diseases |

This table presents examples of protein classes that can be targeted using the PROTAC platform, illustrating the potential applications of building blocks like this compound.

Research has shown that modifications to the lenalidomide core can influence neosubstrate selectivity, offering a pathway to engineer PROTACs with enhanced specificity and reduced off-target effects. nih.gov This fine-tuning of the E3 ligase ligand is a critical aspect of developing safe and effective degraders for novel protein targets.

Strategies for Advancing PROTAC Potency and Selectivity

The efficacy of a PROTAC is determined by its ability to form a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. Optimizing the potency and selectivity of PROTACs, such as those derived from this compound, involves a multi-faceted approach encompassing both computational and experimental strategies.

Computational and Experimental Approaches for Optimizing Ternary Complex Stability

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical determinant of PROTAC efficiency. Both computational modeling and biophysical assays are instrumental in understanding and optimizing this interaction. nih.govscienceopen.com

Computational Approaches:

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the geometry and stability of the ternary complex. scienceopen.comscienceopen.com These in silico methods allow researchers to:

Model Ternary Complex Structures: Predict the three-dimensional arrangement of the target protein, the PROTAC, and the E3 ligase.

Analyze Protein-Protein Interactions: Identify key amino acid residues at the interface of the target protein and the E3 ligase that contribute to complex stability.

Table 2: Key Parameters Analyzed in Computational Modeling of Ternary Complexes

| Parameter | Description | Relevance to PROTAC Optimization |

| Binding Energy | The calculated strength of the interaction between the three components. | A lower binding energy generally indicates a more stable complex. |

| Interface Residue Analysis | Identification of specific amino acids involved in hydrogen bonding, hydrophobic interactions, and salt bridges. | Guides site-directed mutagenesis studies to validate the model and informs the design of more potent PROTACs. |

| Linker RMSD | Root-mean-square deviation of the linker conformation over time in MD simulations. | Provides insights into the flexibility and conformational preferences of the linker. |

This table outlines key computational parameters used to assess and optimize the stability of the ternary complex.

Experimental Approaches:

A variety of biophysical techniques are employed to experimentally measure the formation and stability of the ternary complex. These methods provide crucial data to validate computational models and guide the optimization of PROTAC design.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the PROTAC to the individual proteins and the formation of the ternary complex in real-time. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, providing insights into the enthalpy and entropy of ternary complex formation. nih.gov

Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase within the cell, providing a measure of ternary complex formation in a more physiological context.

Enhancing Ligand Efficiency and Degradation Efficiency

The ultimate goal of PROTAC design is to achieve potent and selective degradation of the target protein at low concentrations. This requires optimizing both the binding of the PROTAC to its target and the E3 ligase (ligand efficiency) and the subsequent ubiquitination and proteasomal degradation (degradation efficiency).

Enhancing Ligand Efficiency:

The affinity of the warhead for the target protein and the E3 ligase ligand for its cognate E3 ligase are critical starting points. However, high binding affinity does not always translate to high degradation efficiency. The concept of "cooperativity" is crucial, where the formation of the ternary complex is favored over the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase). Strategies to enhance ligand efficiency include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the warhead and the E3 ligase ligand to improve binding affinity and selectivity. nih.govfrontiersin.org

Linker Optimization: The length, composition, and attachment points of the linker are critical for achieving a productive ternary complex conformation. nih.govexplorationpub.com The PEG4 linker in this compound provides flexibility, which can be advantageous in allowing the warhead and the E3 ligase to adopt an optimal orientation for interaction.

Enhancing Degradation Efficiency:

Degradation efficiency is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Key factors influencing degradation efficiency include:

Ubiquitination Site Accessibility: The ternary complex must orient the target protein in such a way that its surface lysine (B10760008) residues are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Table 3: Research Findings on Linker Impact on Degradation Efficiency

| Linker Type | Observation | Implication for PROTAC Design |

| Alkyl Chains | Can provide rigidity and may be optimal for certain target-ligase pairs. | The choice between a flexible PEG linker and a more rigid alkyl linker is target-dependent. |

| PEG Linkers | Generally increase solubility and can provide necessary flexibility for ternary complex formation. | The optimal length of the PEG linker needs to be empirically determined for each new target. |

| Rigid Linkers (e.g., containing cyclic structures) | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. | May be beneficial when a specific orientation is required for productive ternary complex formation. |

This table summarizes general findings on how different linker types can influence the degradation efficiency of PROTACs, based on principles that would apply to PROTACs constructed with this compound.

In Vitro and Preclinical Research Applications of Lenalidomide Peg4 Propargyl Derived Compounds

In Vitro Cellular Assays for Investigating Targeted Protein Degradation

A variety of in vitro cellular assays are employed to investigate the targeted protein degradation capabilities of PROTACs derived from Lenalidomide-PEG4-propargyl.

Quantitative Assessment of Target Protein and Neosubstrate Levels (e.g., Western Blotting, Proteomics)

A primary method for evaluating the efficacy of a PROTAC is to quantify the degradation of the target protein. Western blotting is a widely used technique to measure the levels of a specific protein in cell lysates after treatment with a PROTAC. mdpi.comnih.gov For instance, studies have shown that PROTACs incorporating lenalidomide (B1683929) derivatives can effectively degrade target proteins like BET proteins and Bax Inhibitor-1 (BI-1). mdpi.comnih.gov

In addition to the intended target, it is crucial to assess the degradation of "neosubstrates," which are proteins that are not the primary target but are degraded due to the recruitment of the CRBN E3 ligase by the lenalidomide moiety. nih.govnih.gov The degradation of neosubstrates such as IKZF1, IKZF3, and CK1α is often associated with the therapeutic effects of lenalidomide in hematological cancers. nih.govresearchgate.net Conversely, the degradation of other neosubstrates like SALL4 has been linked to potential teratogenicity. nih.gov Researchers have demonstrated that modifications to the lenalidomide structure, such as at the 6-position, can alter neosubstrate selectivity, enhancing the degradation of therapeutic targets while minimizing the degradation of off-targets. nih.gov

Quantitative proteomics has emerged as a powerful tool for a more comprehensive analysis of protein degradation. mdpi.comnih.gov This technology allows for the unbiased, global profiling of protein levels within a cell, providing a broader understanding of a PROTAC's on-target and off-target effects. biorxiv.org By comparing the proteomes of cells treated with a PROTAC to untreated cells, researchers can identify all proteins that are degraded, confirming the degradation of the intended target and revealing any unintended off-target degradation. nih.govbiorxiv.org

Functional Assays to Evaluate Cellular Responses (e.g., cell viability, proliferation) to PROTACs

Beyond confirming protein degradation, it is essential to evaluate the functional consequences of this degradation on cellular processes. Cell viability and proliferation assays are routinely used to determine the anti-cancer effects of PROTACs. nih.govsigmaaldrich.combio-rad-antibodies.com These assays measure the number of living and dividing cells after treatment.

Several types of assays are available for this purpose:

Metabolic Assays: Assays like MTT, XTT, and WST-1 measure the metabolic activity of cells, which is proportional to the number of viable cells. sigmaaldrich.com

ATP Measurement: Luminescent assays that quantify ATP levels are also used, as ATP is an indicator of metabolically active cells. sigmaaldrich.com The CellTiter-Glo assay is a common example. nih.govresearchgate.net

DNA Synthesis Assays: Methods like BrdU and EdU incorporation assays measure DNA synthesis, which is a hallmark of proliferating cells. sigmaaldrich.comlabome.com

Studies have shown that PROTACs derived from modified lenalidomide can exhibit potent anti-proliferative effects in various cancer cell lines, including those from multiple myeloma and 5q myelodysplastic syndromes. nih.govresearchgate.net The results of these functional assays provide crucial information about the therapeutic potential of the PROTACs being investigated.

Evaluation of Off-Target Degradation Profiles

A critical aspect of PROTAC development is ensuring their specificity. While proteomics can provide a global view of off-target degradation, more targeted approaches are also employed. nih.govbiorxiv.org Researchers may use a panel of cell lines with varying protein expression profiles or employ techniques like automated imaging platforms to screen for the degradation of a predefined set of potential off-target proteins, such as zinc-finger domains that can be unintentionally degraded by pomalidomide-based PROTACs. biorxiv.org

The design of the PROTAC, including the specific lenalidomide analog and the linker, can significantly influence its off-target degradation profile. nih.gov For example, it has been shown that certain modifications to the pomalidomide (B1683931) component of a PROTAC can reduce the degradation of off-target zinc-finger proteins. biorxiv.org Careful evaluation of off-target effects is essential to develop safe and effective PROTAC-based therapies.

Biochemical Characterization of PROTACs Derived from this compound

Biochemical assays are crucial for understanding the molecular interactions that underpin PROTAC activity.

Binding Affinity Measurements (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The ability of a PROTAC to form a stable ternary complex with the target protein and the E3 ligase is a key determinant of its degradation efficiency. acs.orgspringernature.com Two common biophysical techniques used to measure the binding affinities of these interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.govnih.govlabmanager.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of molecules in real-time. researchgate.net It can provide kinetic information, including the association (on-rate) and dissociation (off-rate) constants of the binding event, in addition to the equilibrium dissociation constant (K D ), which reflects the binding affinity. acs.orgnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding. nih.govlabmanager.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

These techniques can be used to measure the binary binding affinities of the PROTAC to the target protein and to CRBN, as well as the affinity of the ternary complex formation. nih.govacs.org Studies have used ITC to quantitatively assess the binding of modified lenalidomides to CRBN. nih.gov

In Vitro Ubiquitination Assays to Confirm Ligase Activity

Once a PROTAC brings the target protein and the E3 ligase into proximity, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.govbohrium.com In vitro ubiquitination assays are performed to confirm that the PROTAC can effectively mediate this process. lifesensors.com

These assays typically involve combining the purified target protein, the CRBN E3 ligase complex, E1 and E2 ubiquitinating enzymes, ubiquitin, and ATP in the presence of the PROTAC. nih.govbpsbioscience.com The ubiquitination of the target protein can then be detected by Western blotting, looking for the appearance of higher molecular weight bands corresponding to the ubiquitinated protein. nih.gov More advanced assay formats, such as those using AlphaLISA technology, provide a more quantitative and high-throughput method for measuring ubiquitination. bpsbioscience.com Successful ubiquitination in these assays provides direct evidence of the PROTAC's intended mechanism of action. nih.govlifesensors.com

Utilization as Chemical Biology Research Tools